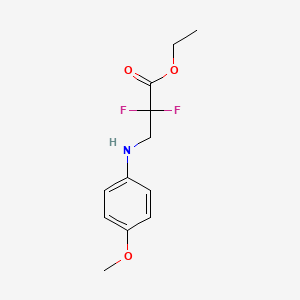![molecular formula C16H12BrN3O2 B15167751 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide CAS No. 356093-48-6](/img/structure/B15167751.png)
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a cyanophenyl group, and a methoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-methoxybenzoic acid and 4-cyanobenzaldehyde.
Formation of Benzamide: The 3-bromo-4-methoxybenzoic acid is first converted to its corresponding benzamide by reacting with ammonia or an amine under suitable conditions.
Schiff Base Formation: The benzamide is then reacted with 4-cyanobenzaldehyde in the presence of a suitable catalyst to form the Schiff base, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-bromo-N-[(4-cyanophenyl)methylamino]-4-methoxybenzamide.
Substitution: Formation of 3-azido-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide.
Applications De Recherche Scientifique
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide
- 3-bromo-N-(3-cyanophenyl)-4-methylbenzamide
Uniqueness
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide is unique due to the presence of the 4-cyanophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
356093-48-6 |
|---|---|
Formule moléculaire |
C16H12BrN3O2 |
Poids moléculaire |
358.19 g/mol |
Nom IUPAC |
3-bromo-N-[(4-cyanophenyl)methylideneamino]-4-methoxybenzamide |
InChI |
InChI=1S/C16H12BrN3O2/c1-22-15-7-6-13(8-14(15)17)16(21)20-19-10-12-4-2-11(9-18)3-5-12/h2-8,10H,1H3,(H,20,21) |
Clé InChI |
ZHXDCPWWPFBLLG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(Propane-2,2-diyl)bis[4-(2-ethoxyethoxy)benzene]](/img/structure/B15167672.png)
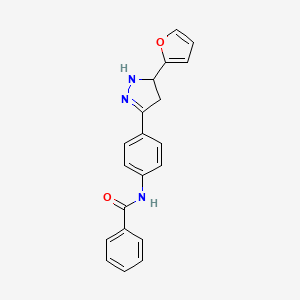
![(4R)-4-Methyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B15167684.png)
![N-[1-(Difluoroamino)propyl]acetamide](/img/structure/B15167688.png)
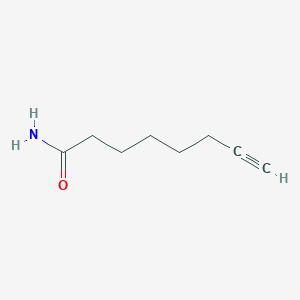
![3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B15167700.png)
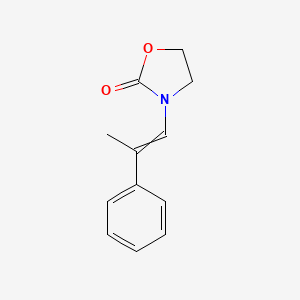
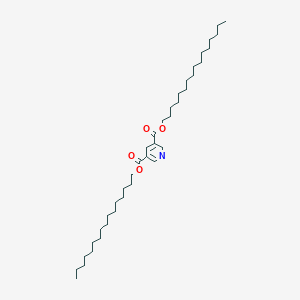
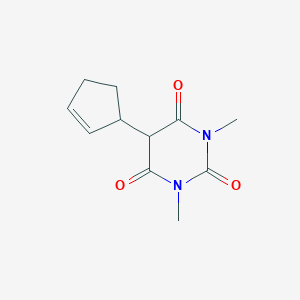
![2H-Pyran, 2-[4-(1,3-dithiolan-2-yl)phenoxy]tetrahydro-](/img/structure/B15167725.png)
![1-[2-(4-Fluorophenyl)ethyl]-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B15167727.png)
![2-(4'-Chlorobiphenyl-4-YL)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B15167730.png)
![[3-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B15167743.png)
